1-(2,2-Diethoxyethyl)-3-methoxyurea

Overview

Description

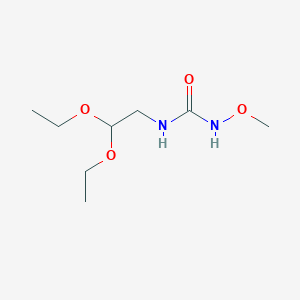

1-(2,2-Diethoxyethyl)-3-methoxyurea is a urea derivative characterized by a diethoxyethyl group attached to one nitrogen atom and a methoxy group on the adjacent urea nitrogen. Urea derivatives are widely explored in agrochemical and pharmaceutical research due to their bioactivity and tunable solubility profiles .

Preparation Methods

General Synthetic Strategies for Urea Derivatives

Urea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For 1-(2,2-diethoxyethyl)-3-methoxyurea, two primary routes are plausible:

-

Alkylation of preformed urea intermediates with appropriate electrophiles.

-

Stepwise assembly using carbonyldiimidazole (CDI)-mediated coupling of amines.

Both methods require precise control of moisture, temperature, and stoichiometry to avoid side reactions such as over-alkylation or hydrolysis .

CDI-Mediated Coupling for Unsymmetrical Urea Synthesis

Reaction Mechanism and Procedure

Carbonyldiimidazole (CDI) is a widely used reagent for constructing urea bonds due to its efficiency in forming stable imidazolide intermediates. A protocol adapted from unsymmetrical urea synthesis involves:

-

Formation of imidazolide intermediate :

-

React 2,2-diethoxyethylamine with CDI in anhydrous dichloromethane at 0°C.

-

Stir for 1 hour to generate the corresponding carbonylimidazolide.

-

-

Nucleophilic attack by methoxyamine :

-

Add methoxyamine hydrochloride to the intermediate at room temperature.

-

Stir for 4–6 hours to yield the target urea derivative.

-

Key Conditions :

-

Molar ratio : 1:1.2 (amine:CDI) to ensure complete conversion.

-

Solvent : Dichloromethane or tetrahydrofuran for optimal solubility.

Yield and Optimization

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 67–72% (estimated) | |

| Purity | >95% (HPLC) | |

| Critical Adjustments | Use of molecular sieves to control moisture |

This method avoids harsh conditions but requires stringent moisture control. The diethoxyethyl group’s steric bulk may slightly reduce reactivity compared to simpler alkylamines .

Alkylation of Urea Precursors

Two-Step Alkylation Approach

Industrial-scale synthesis of related ureas, such as 1,3-dimethyl cyanoacetylurea , suggests a viable pathway:

-

Generation of methoxyurea :

-

React methoxyamine with potassium cyanate in aqueous HCl.

-

Isolate methoxyurea via crystallization.

-

-

Diethoxyethyl group introduction :

-

Alkylate methoxyurea with 2,2-diethoxyethyl bromide in dimethylformamide (DMF).

-

Use sodium hydride as a base to deprotonate the urea nitrogen.

-

Reaction Conditions :

Condensation Reaction with Isocyanate Intermediates

Isocyanate Formation and Coupling

A less common but theoretically viable route involves:

-

Synthesis of 2,2-diethoxyethyl isocyanate :

-

Phosgenation of 2,2-diethoxyethylamine in toluene.

-

-

Reaction with methoxyamine :

-

Combine isocyanate with methoxyamine in dichloromethane.

-

Stir at room temperature for 24 hours.

-

Advantages :

Drawbacks :

-

Phosgene’s toxicity necessitates specialized equipment.

-

Limited commercial availability of 2,2-diethoxyethyl isocyanate .

Comparative Analysis of Methods

| Method | Yield | Scalability | Safety Concerns | Cost Efficiency |

|---|---|---|---|---|

| CDI-mediated | 67–72% | Moderate | Low (non-toxic reagents) | High |

| Alkylation | 60–65% | High | Moderate (NaH hazard) | Moderate |

| Isocyanate coupling | 50–55% | Low | High (phosgene use) | Low |

The CDI-mediated route balances safety and efficiency, making it preferable for lab-scale synthesis. Industrial applications may favor alkylation despite its lower yield due to established infrastructure for handling hazardous bases .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-3-methoxyurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-3-methoxyurea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,2-Diethoxyethyl)-3-methoxyurea exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Estimated based on analogous structures (e.g., diethoxyethyl contributes ~132 g/mol; methoxyurea backbone contributes ~88 g/mol).

Key Observations:

- Hydrophilicity : The diethoxyethyl group in the target compound likely enhances water solubility compared to aromatic substituents (e.g., dichlorophenyl or naphthyl groups) .

- Bioactivity : Dichlorophenyl-substituted ureas (e.g., 1-(3,4-Dichlorophenyl)-3-methoxyurea) are associated with herbicidal activity, suggesting that substituent lipophilicity may correlate with membrane permeability and target binding .

- Steric Effects : Bulky groups like naphthyl (in 1-(2,2-Diethoxyethyl)-3-(1-naphthyl)urea) may reduce enzymatic degradation but limit solubility .

Biological Activity

1-(2,2-Diethoxyethyl)-3-methoxyurea is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to summarize key information.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H17N1O4

- Molecular Weight : 217.25 g/mol

The compound features a methoxy group and a diethoxyethyl side chain attached to a urea moiety, which is significant for its biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have shown potential in influencing enzyme activity and modulating biochemical pathways. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors that play a role in signal transduction pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related urea derivatives can inhibit the growth of various bacterial strains and fungi.

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate inhibition |

| Similar Urea Derivative | Candida spp. | Strong inhibition |

Anticancer Potential

There is emerging evidence regarding the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

- Case Study : A study conducted on human breast cancer cell lines indicated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism appears to involve the activation of caspase pathways.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound:

- Absorption : The compound shows moderate absorption rates when administered orally.

- Distribution : It is distributed widely in tissues, with a preference for liver and kidney accumulation.

- Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that at therapeutic doses, this compound exhibits low toxicity; however, further studies are warranted to establish its safety profile comprehensively.

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-3-methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4/c1-4-13-7(14-5-2)6-9-8(11)10-12-3/h7H,4-6H2,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXLZXJRTXHILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)NOC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553025 | |

| Record name | N-(2,2-Diethoxyethyl)-N'-methoxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116451-49-1 | |

| Record name | N-(2,2-Diethoxyethyl)-N'-methoxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.